![molecular formula C16H13FN2O2S B2746050 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-79-5](/img/no-structure.png)

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

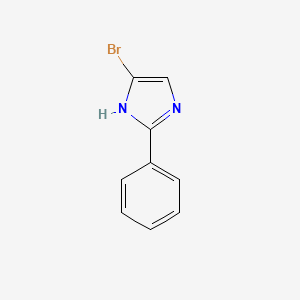

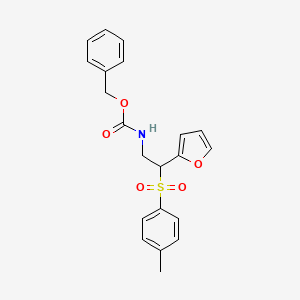

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as FMISO, is a chemical compound that has been widely studied in the field of nuclear medicine. FMISO is a radiotracer that is used in positron emission tomography (PET) imaging to detect hypoxia in various tissues. Hypoxia is a condition where there is a deficiency of oxygen in the tissues, and it is a common feature of many diseases, including cancer. FMISO has been found to be useful in the diagnosis and treatment of hypoxia-related diseases, and it is currently being investigated for its potential in other areas of medicine as well.

科学的研究の応用

Synthesis and Structural Insights

The fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, generated through Michael addition reactions, offer significant improvements in solubility, potentially exceeding 50 mg ml-1 in water or PBS buffer systems. These derivatives exhibit enhanced anti-inflammatory activity, indicating their potential for inhibitory effects on LPS-induced NO secretion compared to starting ketones (Sun et al., 2019).

Antimicrobial and Antibacterial Evaluations

A novel synthesis route led to a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, which demonstrated efficacy against bacterial strains. The comprehensive analysis, including Raman, Crystal Structure, and Hirshfeld Surface analysis, provided insights into its potential as an antibacterial agent (Geesi et al., 2020).

Antifungal Activities

Derivatives of 6-fluoro-4-quinazolinol have shown promise in antifungal activities, with notable efficacy against a range of fungi. The study into the mechanism of action against Fusarium oxysporum highlights the compounds' potential to significantly inhibit fungal growth through alterations in cell membrane permeability and other cellular processes (Xu et al., 2007).

Photochemical Synthesis

An innovative photochemical methodology has been developed for the preparation of fluorinated quinazolin-4-ones. This approach enables the synthesis of quinazolin-4-ones with a variety of fluorine substitutions, showcasing the versatility of fluorinated compounds in pharmaceutical research (Buscemi et al., 2004).

Non-Ulcerogenic Anti-Inflammatory Agents

Methyl sulfonyl substituted 2,3-diaryl quinazolinones have been identified as potent anti-inflammatory agents with minimal ulcerogenic potential. This discovery underlines the importance of analogue-based design in developing safer anti-inflammatory medications (Manivannan & Chaturvedi, 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and fluorine atoms to the resulting intermediate compound.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "sulfur", "fluorine gas" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate to form the intermediate compound 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate compound is then treated with sulfur and a reducing agent such as sodium borohydride to form the corresponding thioether, 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Finally, the thioether is fluorinated using fluorine gas and a catalyst such as silver fluoride to yield the desired product, 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS番号 |

451465-79-5 |

分子式 |

C16H13FN2O2S |

分子量 |

316.35 |

IUPAC名 |

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H13FN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |

InChIキー |

JOZDVNMNPRLODN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)

![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2745981.png)

![N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2745984.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)